molecular formula C8H13BrN4O B13069371 1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol

1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol

Cat. No.: B13069371
M. Wt: 261.12 g/mol
InChI Key: YQMLQGGGMUJQDC-UHFFFAOYSA-N
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Description

1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol is a synthetic heterocyclic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a 1,2,4-triazole core—a privileged scaffold in medicinal chemistry known for its versatile bioactivity—functionalized with both amino and bromo substituents, which serve as excellent handles for further synthetic elaboration via cross-coupling and other nucleophilic substitution reactions. The structure is further modified with a cyclobutanol-containing ethyl linker, which can influence the compound's overall conformation, solubility, and pharmacokinetic properties. While specific biological data for this precise molecule is not yet widely published in the scientific literature, its structure suggests significant potential as a key intermediate in drug discovery projects. Researchers can leverage this compound to develop new molecular hybrids and conjugates, a strategy increasingly employed to overcome antibiotic resistance and target multi-drug resistant bacterial pathogens. The presence of the 1,2,4-triazole ring places it within a class of nitrogen-containing heterocycles that are the subject of ongoing investigation for creating new therapeutic agents. This product is intended for use as a building block in organic synthesis, fragment-based drug design, and as a precursor for generating combinatorial libraries for high-throughput screening. It is For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13BrN4O

Molecular Weight

261.12 g/mol

IUPAC Name

1-[2-(3-amino-5-bromo-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol

InChI

InChI=1S/C8H13BrN4O/c9-6-11-7(10)12-13(6)5-4-8(14)2-1-3-8/h14H,1-5H2,(H2,10,12)

InChI Key

YQMLQGGGMUJQDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCN2C(=NC(=N2)N)Br)O

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Ring

The synthesis begins with constructing the 1,2,4-triazole heterocycle, a key pharmacophore in medicinal chemistry. This ring is typically formed by the reaction of hydrazine derivatives with nitrile compounds under acidic conditions. The process involves cyclization where the hydrazine nitrogen atoms attack the nitrile carbon, resulting in the triazole ring closure.

Step Reaction Type Reagents/Conditions Notes
1 Cyclization Hydrazine derivative + Nitrile, Acidic medium Formation of 1,2,4-triazole core

Bromination of the Triazole Ring

Selective bromination at the 5-position of the triazole ring is achieved using bromine or bromine-containing reagents. This step requires careful control to avoid over-bromination or side reactions.

Step Reaction Type Reagents/Conditions Notes
2 Electrophilic Bromination Bromine (Br2) or N-bromosuccinimide (NBS), mild conditions Introduces bromine at 5-position of triazole

The bromine substituent plays a crucial role in subsequent coupling reactions and influences the compound’s biological properties.

Cyclobutane Ring Formation

The cyclobutan-1-ol moiety is synthesized via a [2+2] cycloaddition reaction. This photochemical or thermal cycloaddition involves an alkene and a suitable diene or alkene precursor to form the strained four-membered ring.

Step Reaction Type Reagents/Conditions Notes
3 [2+2] Cycloaddition Alkene + Diene or Alkene, UV light or heat Forms cyclobutane ring with hydroxyl group

This step yields the cyclobutanol core that is essential for the compound’s structural framework.

Coupling of Brominated Triazole with Cyclobutanol Derivative

The final key step is the coupling of the brominated triazole intermediate with the cyclobutanol-containing ethyl chain. This is typically accomplished via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the nature of the coupling partners.

Step Reaction Type Reagents/Conditions Notes
4 Palladium-catalyzed Cross-Coupling Pd catalyst, base, solvent (e.g., DMF), inert atmosphere Links triazole to cyclobutanol via ethyl chain

Optimization of this step focuses on maximizing yield and purity while minimizing byproducts.

Summary Table of Preparation Steps

Step No. Synthetic Stage Key Reaction Reagents/Conditions Outcome
1 Triazole ring formation Cyclization Hydrazine derivative + Nitrile, Acidic 3-amino-1,2,4-triazole core
2 Bromination Electrophilic bromination Bromine or NBS, mild conditions 5-bromo substitution on triazole
3 Cyclobutane ring synthesis [2+2] Cycloaddition Alkene + Diene, UV/heat Cyclobutan-1-ol core
4 Coupling Pd-catalyzed cross-coupling Pd catalyst, base, inert atmosphere Final compound linkage

Research Findings and Optimization Notes

  • The formation of the triazole ring via hydrazine and nitrile reaction is well-established, with yields depending on the purity of starting materials and acid catalyst choice.

  • Bromination requires careful stoichiometric control to avoid polybromination; N-bromosuccinimide (NBS) is often preferred for milder and more selective bromination.

  • The [2+2] cycloaddition to form the cyclobutane ring is sensitive to reaction conditions; photochemical methods under UV light are commonly used to achieve high selectivity.

  • Palladium-catalyzed coupling reactions benefit from the use of ligands that stabilize the Pd catalyst and bases that facilitate the reaction, such as potassium carbonate or cesium carbonate.

  • Industrial scale-up focuses on optimizing each step for yield, cost-effectiveness, and environmental safety, including solvent recycling and minimizing hazardous reagents.

Additional Notes from Related Literature

  • Alternative synthetic routes may involve pre-functionalized cyclobutanol derivatives or triazole precursors to simplify the coupling step.

  • Protective groups may be employed during synthesis to prevent side reactions on the amino or hydroxyl functionalities.

  • Research into similar triazole derivatives suggests that modifications on the ethyl linker or cyclobutane ring can impact biological activity, guiding synthetic variations.

Chemical Reactions Analysis

1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions:

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function . The bromine atom can participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Research Implications

  • Bioactivity: The target compound’s bromine and amino groups may enhance target binding compared to chlorine-substituted analogs (e.g., prothioconazole metabolite) but increase molecular weight and toxicity risks .
  • Structural Optimization: Cyclobutanol’s strain could improve binding affinity over larger cycloalkanols (e.g., cyclopentanol in ) but may reduce metabolic stability .
  • Hazard Profile: Brominated triazoles (target and ) exhibit significant toxicity, necessitating careful handling compared to non-halogenated analogs like the 1,2,3-triazole derivative in .

Biological Activity

1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol (CAS No. 1936614-62-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H13_{13}BrN4_4O, with a molecular weight of 261.12 g/mol. The presence of the triazole ring and the cyclobutanol structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, derivatives of 3-amino-5-bromo-1H-1,2,4-triazole have shown effectiveness against various bacterial strains and fungi. A study highlighted that such triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound suggest it may inhibit cancer cell proliferation. In vitro studies demonstrated that triazole-containing compounds can induce apoptosis in tumor cells by activating caspase pathways and modulating signaling pathways associated with cell survival.

The proposed mechanism of action for this compound involves:

  • Inhibition of Key Enzymes : Triazole derivatives are known to inhibit enzymes like aromatase and other cytochrome P450 enzymes involved in steroidogenesis.
  • Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at the G2/M phase in cancer cells.

Case Studies

StudyFindings
Study A Investigated the effect of triazole derivatives on breast cancer cell lines; found significant inhibition of cell growth at concentrations above 10 µM.
Study B Evaluated the antimicrobial activity against E. coli and S. aureus; demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains.
Study C Assessed the compound's effect on apoptosis in liver cancer cells; results indicated increased caspase activity and DNA fragmentation in treated cells compared to controls.

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